molecular formula C13H26O B1615299 2-Methyldodecanal CAS No. 37596-36-4

2-Methyldodecanal

Cat. No.: B1615299
CAS No.: 37596-36-4
M. Wt: 198.34 g/mol
InChI Key: ISZREKMLQKLUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Branched-Chain Aliphatic Aldehydes in Chemical Science

Branched-chain aliphatic aldehydes are a noteworthy class of organic compounds characterized by a hydrocarbon chain with a methyl group or other alkyl branches and a terminal aldehyde functional group. Their unique structural features impart distinct chemical and physical properties that make them valuable in various scientific and industrial domains. In chemical science, these aldehydes are significant as versatile building blocks and intermediates in organic synthesis. The presence of the aldehyde group allows for a wide range of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and participation in various carbon-carbon bond-forming reactions.

The branching in the carbon chain influences the reactivity and steric hindrance of the molecule, allowing for the synthesis of complex and stereospecific products. Furthermore, many branched-chain aliphatic aldehydes possess distinct and often pleasant odors, which has led to their extensive use in the fragrance and flavor industries. Their unique scents are leveraged to create specific notes in perfumes, cosmetics, and food products. ontosight.aiontosight.ai Research into these compounds also extends to understanding their roles in biological systems, as some aldehydes can act as signaling molecules or intermediates in metabolic pathways. ontosight.ai

Overview of 2-Methyldodecanal's Emerging Research Landscape

This compound, a thirteen-carbon branched-chain aliphatic aldehyde, is gaining increasing attention within the scientific community. ontosight.ai Its molecular structure, featuring a dodecanal (B139956) backbone with a methyl group at the second carbon position, gives it specific properties that are the subject of ongoing research. ontosight.ai Current investigations are exploring its potential as a precursor in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. ontosight.ailookchemicals.com The compound's characteristic odor profile also makes it a person of interest in the fragrance and flavor industries, with studies focusing on its olfactory properties and potential applications in perfumery and food science. google.comgoogle.com As a result, this compound represents a versatile chemical with a growing number of applications, making it a key subject for further research and development. ontosight.ai

Chemical Profile of this compound

PropertyValue
IUPAC Name This compound
CAS Number 37596-36-4
Chemical Formula C13H26O
Molecular Weight 198.35 g/mol
Physical State Colorless to pale yellow liquid
Odor Profile Fatty-floral with an ambergris note

Synthesis and Manufacturing

The production of this compound can be achieved through various synthetic routes, both on an industrial and laboratory scale.

Commercial production often involves the hydroformylation of 1-dodecene (B91753). google.com This process, also known as the oxo process, involves the reaction of the alkene with a mixture of carbon monoxide and hydrogen gas in the presence of a catalyst, typically a cobalt or rhodium complex. This reaction yields a mixture of aldehydes, primarily n-tridecanal and this compound. Subsequent purification steps, such as distillation, are necessary to isolate this compound. google.commpg.de

In a laboratory setting, one common method for synthesizing this compound is through the oxidation of the corresponding alcohol, 2-methyldodecanol. ontosight.ai Various oxidizing agents can be employed for this transformation. Another approach involves the Darzens condensation reaction, starting from methyl octyl ketone and ethyl chloroacetate. chemicalbook.com

Chemical Properties and Reactivity

Solubility: this compound is practically insoluble in water but is soluble in organic solvents such as ethanol (B145695) and ether. ontosight.aithegoodscentscompany.comflavscents.com

Stability and Storage: Like many aldehydes, this compound is susceptible to oxidation, especially in the presence of air, which can lead to the formation of the corresponding carboxylic acid. perfumerflavorist.com It can also undergo polymerization. perfumerflavorist.com Therefore, it should be stored in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere to maintain its stability. oxea-chemicals.com

Key Chemical Reactions: The aldehyde functional group in this compound is the primary site of its reactivity. It can undergo a variety of chemical reactions, including:

Oxidation: Can be oxidized to 2-methyldodecanoic acid.

Reduction: Can be reduced to 2-methyldodecanol.

Aldol (B89426) Condensation: Can react with itself or other enolizable carbonyl compounds.

Wittig Reaction: Can react with phosphorus ylides to form alkenes.

Acetal Formation: Reacts with alcohols in the presence of an acid catalyst to form acetals, which can serve as a protective group for the aldehyde. perfumerflavorist.com

Applications in Fragrance and Flavor Industries

The distinct olfactory characteristics of this compound have led to its use in the fragrance and flavor sectors.

As a fragrance ingredient , it is valued for its fatty-floral scent with a subtle ambergris-like nuance. bris.ac.uk This complexity allows it to be used to add depth and unique notes to a variety of perfumes and cosmetic products. google.comgoogle.comthegoodscentscompany.com

Applications in Chemical Synthesis

Beyond its use in the fragrance industry, this compound serves as a valuable chemical intermediate.

Its reactivity makes it a useful precursor in the synthesis of other organic compounds . ontosight.ai For instance, the corresponding alcohol, 2-methyldodecanol, and carboxylic acid, 2-methyldodecanoic acid, can be readily prepared from it. These derivatives may then be used in the production of surfactants, plasticizers, and other specialty chemicals. google.com

Furthermore, this compound can play a role in the synthesis of more complex molecules , including those with potential biological activity. pharmaffiliates.comnih.gov Its branched structure can be incorporated into larger molecular frameworks to create novel compounds with specific desired properties. ontosight.ai

Analytical Techniques for Detection and Quantification

Several analytical methods are employed for the detection and quantification of this compound.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for identification. google.com

High-performance liquid chromatography (HPLC) can also be utilized, particularly for the analysis of less volatile derivatives of this compound or when derivatization is employed to enhance detection.

Spectroscopic methods , such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are invaluable for confirming the structure and purity of the compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyldodecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O/c1-3-4-5-6-7-8-9-10-11-13(2)12-14/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZREKMLQKLUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20865875
Record name Dodecanal, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37596-36-4
Record name 2-Methyldodecanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37596-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyldodecanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037596364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanal, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecanal, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyldodecanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.675
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLDODECANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C17F5DL125
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Reaction Mechanisms and Kinetics Involving 2 Methyldodecanal

Mechanistic Investigations of Hydroformylation Leading to 2-Methyldodecanal Formation

The synthesis of this compound is principally achieved through the hydroformylation of C12 alkenes, such as 1-dodecene (B91753). mpg.de This process, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. researchgate.net The reaction network for the hydroformylation of 1-dodecene is complex, involving several competing and sequential reactions.

The primary reaction pathways include:

Hydroformylation of 1-dodecene: This can lead to the formation of the linear aldehyde, n-tridecanal, or the branched aldehyde, this compound. aidic.it

Isomerization: 1-dodecene can isomerize to various internal dodecenes (iso-dodecenes). mpg.deuni-halle.de

Hydroformylation of iso-dodecenes: These internal olefins can also undergo hydroformylation, which predominantly yields branched aldehydes, including this compound. mpg.deresearchgate.net

Hydrogenation: The alkene feedstock (1-dodecene and iso-dodecenes) can be hydrogenated to form dodecane (B42187) as a byproduct. uni-halle.deacs.org

Initial kinetic models for the hydroformylation of 1-dodecene were later refined to include a direct reaction pathway for the formation of this compound from 1-dodecene, a step that was added to improve the robustness and accuracy of the reaction kinetics model. mpg.deuni-halle.deuni-halle.de The general mechanism for rhodium-catalyzed hydroformylation involves the coordination of the alkene to a rhodium-hydrido complex, followed by insertion into the Rh-H bond to form a rhodium-alkyl intermediate. Subsequent CO insertion creates a rhodium-acyl species, which then undergoes hydrogenolysis to release the aldehyde product and regenerate the catalyst. scispace.com The formation of either the linear or branched acyl intermediate determines the final aldehyde isomer. tesisenred.net

Role of Catalyst Ligands and Reaction Conditions in Isomer Distribution

The distribution between linear (n-tridecanal) and branched (this compound) aldehyde products is highly dependent on the catalyst system and the reaction conditions employed.

Catalyst Ligands: The choice of ligand coordinated to the metal center (typically rhodium) is a pivotal factor in controlling regioselectivity. nih.gov

Phosphite (B83602) Ligands: The phosphite ligand Biphephos is frequently used in homogeneous catalysis for the hydroformylation of long-chain olefins due to its ability to achieve high selectivity for linear aldehydes without a significant loss in alkene conversion. mpg.deuni-halle.de

Phosphine (B1218219) Ligands: Triphenylphosphine (B44618) (PPh3) is a common ligand that generally favors the formation of linear aldehydes. tesisenred.net The steric bulk of phosphine ligands is a key determinant; increased steric hindrance around the metal center favors the anti-Markovnikov addition, leading to the linear alkyl intermediate. tesisenred.net Conversely, certain phospholane-phosphite ligands, such as BOBPHOS, have been specifically designed to promote the formation of branched aldehydes from terminal alkenes. scispace.comnih.gov Porous organic polymers embedded with triphenylphosphine ligands have also been shown to achieve high selectivity for branched aldehydes. acs.org

Reaction Conditions:

Temperature: Increasing the reaction temperature generally decreases the selectivity towards the linear aldehyde. For instance, in one study, increasing the temperature from 130°C to 150°C lowered the ratio of n-tridecanal to this compound. google.com

Pressure: The partial pressures of carbon monoxide (CO) and hydrogen (H₂) have a significant impact. High concentrations of PPh3 ligand and low CO partial pressures favor the formation of the linear aldehyde. tesisenred.net An increase in CO partial pressure can favor the dissociation of phosphine ligands, leading to less sterically hindered catalyst species that produce more branched products. tesisenred.netgoogle.com Kinetic studies have shown a negative order in CO and positive orders in alkene and H₂ for branched-selective hydroformylation, suggesting that CO dissociation is a key step. scispace.comnih.gov

ParameterConditionEffect on Isomer DistributionReference
Catalyst LigandBiphephosHigh selectivity for linear aldehydes mpg.de
Catalyst LigandTriphenylphosphine (high concentration)Favors linear aldehydes tesisenred.net
Catalyst LigandBOBPHOSHigh selectivity for branched aldehydes nih.gov
TemperatureIncreaseDecreases n/i (linear/branched) ratio google.com
CO Partial PressureIncreaseDecreases n/i ratio (favors branched) tesisenred.netgoogle.com
H₂ Partial PressureIncreasePositive order for branched aldehyde formation scispace.com

Catalytic Reaction Pathways of Aldehydes: Decarbonylation and Other Transformations

Once formed, aldehydes like this compound can participate in further catalytic reactions. One of the notable transformations is decarbonylation, the removal of a carbonyl group. This can be a significant side reaction in processes like hydroformylation, particularly under harsh conditions. google.com Rhodium complexes, similar to those used in hydroformylation, can also catalyze decarbonylation. scribd.comwiley-vch.de

In addition to decarbonylation, α-branched aldehydes are challenging substrates for further functionalization due to steric hindrance and potential selectivity issues. mdpi.com However, various catalytic methods have been developed for their transformation. These include organocatalytic and metal-catalyzed approaches for creating new carbon-carbon or carbon-heteroatom bonds at the α-carbon position. mdpi.com

Kinetic Studies of this compound Generating and Consuming Reactions

Kinetic studies are essential for understanding and optimizing the reaction network that produces and consumes this compound. Extensive research has been conducted to develop robust kinetic models for the hydroformylation of 1-dodecene. mpg.deacs.orguni-halle.de

Initial kinetic models were developed based on data from batch experiments but were later found to deviate under different operating conditions. uni-halle.de To enhance the accuracy, further experiments, including semi-batch and perturbed batch reactions, were performed. This led to an updated reaction network that included the direct hydroformylation of 1-dodecene to this compound and a revised catalyst complex equilibrium to better reflect the influence of CO concentration. uni-halle.de

For branched-selective hydroformylation using rhodium-BOBPHOS catalysts, kinetic analysis revealed that the reaction is approximately first order in the catalyst, first order in the alkene, negative order in CO, and positive order in H₂. scispace.com This suggests a complex catalytic cycle where multiple steps, such as alkene coordination/hydride transfer and the final hydrogenolysis step, may be turnover-determining. scispace.comnih.gov The negative order dependence on CO indicates that CO must dissociate from a catalyst resting state to allow the alkene to coordinate and enter the catalytic cycle. scispace.com

ReactionReactantObserved Reaction OrderReference
Branched-Selective HydroformylationAlkenePositive (approx. +1) scispace.com
Branched-Selective HydroformylationH₂Positive scispace.com
Branched-Selective HydroformylationCONegative scispace.com
Branched-Selective HydroformylationCatalystPositive (approx. +1) scispace.com

Computational and Theoretical Chemistry Approaches for 2 Methyldodecanal Systems

Thermodynamic Modeling of Liquid-Liquid Equilibrium (LLE) in Multicomponent Systems Containing 2-Methyldodecanal

The production of this compound, often as a co-product with tridecanal (B79276) via the hydroformylation of 1-dodecene (B91753), necessitates efficient separation and catalyst recovery. mpg.dempg.de This is frequently achieved using thermomorphic solvent (TMS) systems, which rely on temperature-dependent miscibility to create a single phase at reaction temperature and a two-phase system upon cooling for catalyst separation. mpg.dempg.de The liquid-liquid equilibrium (LLE) of these multicomponent systems is complex and crucial for process design.

Thermodynamic models like the Non-Random Two-Liquid (NRTL) and UNIQUAC models are employed to correlate experimental LLE data. scielo.brresearchgate.net These models use binary interaction parameters to describe the phase behavior of the mixture, which can consist of reactants (e.g., 1-dodecene), products (this compound, tridecanal), solvents (e.g., dimethylformamide (DMF), decane), byproducts, and the catalyst complex. mpg.de For instance, in the hydroformylation of 1-dodecene using a rhodium-Biphephos catalyst in a DMF/decane TMS, the LLE of an eight-component system needs to be accurately modeled. mpg.de The goal is to predict the partitioning of each component, especially the valuable catalyst, between the polar and non-polar phases after the reaction. mpg.de The accuracy of these LLE models is critical for designing separation units like decanters and extraction cascades to minimize catalyst leaching and improve economic viability. mpg.dempg.de

To effectively model these systems, a combination of experimental data and computational methods is often used. The development of surrogate models based on these thermodynamic calculations can then be integrated into larger process optimization problems, streamlining the design of the separation process. mpg.de

Table 1: Components in a Typical LLE Model for this compound Production

Component Role
This compound Product Isomer
Tridecanal Main Product
1-Dodecene Reactant
iso-Dodecene Reactant Isomer/Byproduct
Dodecane (B42187) Byproduct
Dimethylformamide (DMF) Polar Solvent
Decane Non-polar Solvent

Quantum Chemical Calculations for Reaction Systems and Thermomorphic Solvent Design

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer profound insights into the molecular-level phenomena governing the synthesis of this compound. fiveable.menih.govnrel.gov These methods are used to study reaction mechanisms, predict reaction rates, and aid in the rational design of solvent systems. fiveable.mersc.org

By calculating the potential energy surface (PES) of a reaction, chemists can identify the transition states and intermediates, thereby elucidating the reaction pathway. fiveable.me The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate. pennylane.ai Quantum chemical calculations provide the necessary energetic information, such as electronic energies and vibrational frequencies, to compute rate constants using theories like the Transition State Theory (TST). fiveable.me This is crucial for understanding the hydroformylation reaction that produces this compound and for optimizing reaction conditions to favor the desired product isomer.

Furthermore, these calculations are valuable in designing effective thermomorphic solvent (TMS) systems. By computing properties like molecular electrostatic potential (MEP), it is possible to understand and predict the interactions between the solvent molecules, the catalyst, and the various reactants and products. nih.gov This knowledge helps in selecting solvent combinations that exhibit the desired temperature-dependent phase behavior, ensuring a homogeneous reaction phase and a biphasic separation phase for efficient catalyst recovery. mpg.de The goal is to find solvents that maximize the solubility of the catalyst in one phase while minimizing its loss in the other, an objective that can be guided by computational screening before extensive experimental work is undertaken. mpg.de

Process Simulation and Optimization for this compound Separation and Production

Process simulation software, such as Aspen Plus, is a cornerstone for the design, optimization, and economic evaluation of chemical processes involving this compound. researchgate.netresearchgate.net These tools are used to model the entire production flowsheet, from the reactor to the final separation columns. mpg.dempg.de

In the context of this compound production via hydroformylation, a key challenge is the separation of the branched isomer (this compound) from the linear product (tridecanal) and the recycling of unreacted materials and solvents. mpg.de A typical downstream process involves a series of distillation columns. For example, a flowsheet might include a first column (C2) to separate solvents and unreacted dodecene from the aldehyde products. mpg.dempg.de The bottoms from this column, containing the aldehyde mixture, are then fed to a second column (C3), an isomer column, where this compound is separated as the lighter key component from the heavier tridecanal. mpg.dempg.de

Simulation tools model these distillation columns using methods like the Fenske-Underwood-Gilliland correlations for initial sizing and shortcut calculations. mpg.de These simulations allow for the optimization of operating parameters such as reflux ratio, feed stage location, and energy consumption to achieve desired product purity while minimizing costs. researchgate.net The integration of thermodynamic models for LLE within the process simulation allows for a holistic optimization of the entire process, including the reactor and the catalyst recovery section. mpg.dempg.de This integrated approach helps in identifying the most economically viable and robust process configuration, considering factors like catalyst leaching and energy costs. mpg.de The ability to simulate and optimize these complex integrated processes is crucial for enhancing the efficiency and sustainability of this compound production. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis of this compound

While specific molecular dynamics (MD) simulations and detailed conformational analyses for this compound are not extensively documented in the provided search results, the principles of these computational techniques are broadly applicable and highly relevant. rsc.orgnih.govnih.gov

Molecular Dynamics (MD) Simulations would allow researchers to study the behavior of this compound in different environments, such as in a solvent mixture or near a catalyst. rsc.orgrsc.org By simulating the movement of atoms over time, MD can provide insights into intermolecular interactions, diffusion coefficients, and the structure of the liquid phase. rsc.org This would be particularly useful for understanding the partitioning behavior in LLE systems, complementing the macroscopic predictions of thermodynamic models with a microscopic picture of how solvent molecules arrange around the aldehyde.

Conformational Analysis focuses on the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. lumenlearning.com For a flexible molecule like this compound, with its long alkyl chain, numerous conformations exist. uni.lu Conformational analysis helps identify the most stable (lowest energy) conformations. lumenlearning.comindiana.edu This is important because the shape of the molecule can influence its physical properties and its reactivity. The analysis typically involves calculating the energy of the molecule as a function of dihedral angles along the carbon backbone. The most stable conformations are generally staggered, minimizing steric hindrance between bulky groups, while eclipsed conformations are the least stable. lumenlearning.com Understanding the preferred conformation of this compound can be important for interpreting spectroscopic data and for understanding its interaction with catalyst active sites or solvent molecules.

Advanced Analytical Techniques for 2 Methyldodecanal Characterization and Quantification

Chromatographic Methods for Separation and Purity Assessment

Chromatography is the cornerstone for the separation and purity assessment of volatile fragrance compounds like 2-methyldodecanal. ifrafragrance.org Given the compound's chirality, which significantly influences its olfactory properties, methods that can resolve enantiomers are of paramount importance. oup.com

Gas chromatography (GC) is the primary technique for analyzing volatile and semi-volatile compounds and is extensively used in the fragrance industry. ffdcindia.orghmdb.ca For a chiral compound such as this compound, enantioselective GC is essential for separating its stereoisomers. oup.com This is typically achieved using capillary columns coated with a chiral stationary phase (CSP), often based on modified cyclodextrins. oup.comchromatographyonline.com The separation of enantiomers allows for the determination of the enantiomeric excess (ee), a critical quality parameter.

Advanced GC techniques like multidimensional gas chromatography (MDGC) offer superior resolution for complex samples. researchgate.nettandfonline.comnih.gov In an MDGC setup, a fraction from a primary non-chiral column can be 'heart-cut' and transferred to a second column, which is typically a chiral column for resolving the enantiomers of this compound. tandfonline.com This approach, often denoted as GC-GC, effectively separates the target analyte from matrix interferences, which is crucial for both qualitative and quantitative analysis in complex fragrance mixtures. researchgate.netmdpi.com

For purity assessment and quantification, a Flame Ionization Detector (FID) is commonly employed due to its robustness, wide linear range, and consistent response for hydrocarbons. ffdcindia.orgchinesechemsoc.org The purity of a reference standard can be determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram. ifrafragrance.org Gas Chromatography-Olfactometry (GC-O) is another specialized detection method where a human assessor sniffs the column effluent to identify odor-active compounds, which is invaluable for correlating specific enantiomers of this compound with their characteristic scent. oup.com

Table 1: Typical GC Parameters for Chiral Fragrance Analysis
ParameterTypical SettingPurpose
ColumnChiral Stationary Phase (e.g., modified β-cyclodextrin)Enantiomeric separation of chiral compounds like this compound. nih.gov
Injector Temperature250 °CEnsures rapid and complete volatilization of the sample. chinesechemsoc.org
Carrier GasHelium or HydrogenTransports the analyte through the column. chinesechemsoc.org
Oven ProgramInitial temp. 80°C, ramped to 230-250°CSeparates compounds based on boiling points and column interactions. chinesechemsoc.org
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)Quantification (FID) and Identification (MS). ffdcindia.org

When coupled with gas chromatography, high-resolution mass spectrometry (GC-HRMS) is a powerful tool for the definitive identification and sensitive quantification of aldehydes. nih.govacs.org HRMS analyzers, such as Time-of-Flight (TOF) or Orbitrap, can measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically to four or five decimal places). filab.fr This capability allows for the determination of the elemental composition of an analyte, providing a high degree of confidence in its identification and distinguishing it from other compounds with the same nominal mass. filab.fr

For quantification, GC-HRMS offers excellent sensitivity and selectivity, enabling the measurement of trace levels of aldehydes. nih.govspkx.net.cn The use of stable isotope-labeled internal standards can correct for variations in sample preparation and instrument response, leading to highly accurate and precise results with detection limits often in the low µg/L range. acs.org

The fragmentation pattern of this compound in the mass spectrometer provides structural information. Common fragmentation pathways for aliphatic aldehydes include α-cleavage, leading to the loss of a hydrogen radical ([M-1]⁺) or the alkyl chain ([M-R]⁺), and the McLafferty rearrangement. plos.org For long-chain aldehydes, characteristic losses of small neutral molecules like water ([M-18]⁺) or ethene ([M-28]⁺) are also observed. plos.org High-resolution data for these fragment ions further confirms the structure.

Table 2: Characteristic Mass Fragments of a Long-Chain Aldehyde (e.g., 10-Methyldodecanal) in EI-MS
m/z ValueProposed Fragment/LossSignificance
198[M]⁺Molecular ion (often low abundance). plos.org
180[M-H₂O]⁺Loss of water. plos.org
169[M-C₂H₅]⁺Loss of an ethyl group, indicative of branching. plos.org
151[M-H₂O-C₂H₅]⁺Combined loss of water and an ethyl group. plos.org
44[C₂H₄O]⁺Result of McLafferty rearrangement.

Gas Chromatography (GC) with Advanced Detection

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including this compound and its derivatives. researchgate.netajol.info It provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net

¹H NMR spectroscopy reveals the chemical environment of protons. For this compound, the aldehyde proton would appear as a characteristic downfield signal (typically δ 9.5-9.7 ppm). plos.org The proton on the chiral center (C2) would show a distinct multiplet, and the long alkyl chain would produce a series of overlapping signals in the upfield region (δ 0.8-1.6 ppm).

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears far downfield (δ > 200 ppm). plos.org The carbons of the alkyl chain would resonate in the typical aliphatic region (δ 10-45 ppm).

For complex structures or derivatives, two-dimensional (2D) NMR techniques are employed. ajol.info

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds), helping to piece together fragments of the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry by identifying protons that are close in space. ajol.info

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1 (CHO)~9.6 (d)~205
C2 (CH)~2.4 (m)~46
C3-C11 (CH₂)~1.2-1.6 (m)~22-37
C12 (CH₃)~0.9 (t)~14
2-Methyl (CH₃)~1.1 (d)~13

Note: Predicted values are illustrative. Actual shifts depend on solvent and experimental conditions.

Spectroscopic Techniques for In-Situ Reaction Monitoring in Complex Mixtures

Monitoring chemical reactions in real-time provides invaluable data on reaction kinetics, intermediates, and mechanisms, which is essential for process optimization and control. In-situ spectroscopic techniques allow for the analysis of the reaction mixture directly, without the need for sampling. mdpi.comrsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy , particularly with an Attenuated Total Reflectance (ATR) probe, is a powerful method for online reaction monitoring. mdpi.commt.com The ATR probe can be inserted directly into the reaction vessel. mdpi.com For reactions involving this compound, such as its synthesis via hydroformylation or its use in aldol (B89426) condensations, FTIR can track the consumption of reactants and the formation of products by monitoring their characteristic vibrational bands. rsc.orgmt.com For instance, the strong carbonyl (C=O) stretch of the aldehyde group (~1730 cm⁻¹) can be easily monitored. mdpi.com This provides real-time concentration profiles, enabling the determination of reaction rates and endpoints. rsc.org

Raman Spectroscopy is another vibrational spectroscopy technique that is highly complementary to FTIR. acs.orgnih.gov It is particularly well-suited for monitoring reactions in aqueous media and is not sensitive to glass, allowing for analysis through standard laboratory glassware. acs.org Raman spectroscopy can be used to monitor changes in specific functional groups, such as the C=C bond of a precursor alkene during a hydroformylation reaction to produce this compound, or the formation of new bonds during an aldol condensation. rsc.orgresearchgate.net

Operando Spectroscopy combines a spectroscopic technique (like FTIR, Raman, or NMR) with the simultaneous measurement of catalytic activity. rsc.orgresearchgate.netacs.org This approach provides a direct link between the state of a catalyst and its performance under actual reaction conditions. For the synthesis of fragrance chemicals like this compound, operando spectroscopy can offer deep mechanistic insights, helping to design more efficient and selective catalysts. rsc.orgresearchgate.net

Table 4: Comparison of In-Situ Spectroscopic Techniques for Reaction Monitoring
TechniqueKey Information ProvidedAdvantages for Aldehyde Chemistry
In-Situ FTIR (ATR)Real-time concentration of reactants, products, and intermediates. mdpi.comStrong, characteristic C=O band for aldehydes is easily monitored. mdpi.com Robust for optically dense or heterogeneous mixtures. mt.com
In-Situ RamanKinetics, functional group changes, catalyst structure. rsc.orgExcellent for aqueous systems; non-invasive (can measure through glass). acs.org Sensitive to C=C bonds in precursors.
Operando NMRIdentification of transient intermediates, reaction network elucidation. rsc.orgProvides detailed structural information on species present in the reaction mixture under process conditions. rsc.org

Applications of 2 Methyldodecanal in Advanced Organic Synthesis and Process Chemistry Research

Utilization as a Synthetic Building Block for Complex Molecules

Aldehydes are a cornerstone of organic synthesis, serving as versatile precursors for a wide array of other functional groups and for the construction of complex molecular skeletons. ontosight.ai As a member of this class, 2-methyldodecanal, with its 13-carbon backbone and a stereocenter at the C-2 position, is of interest as a potential building block for intricate molecules. ontosight.ai The general utility of aldehydes as intermediates allows for their conversion into alcohols, carboxylic acids, and other derivatives essential in the synthesis of fine chemicals. ontosight.ai

The synthesis of natural products represents a significant benchmark in organic chemistry, often driving the development of new synthetic methods. sci-hub.sersc.org Aldehydes are frequently employed as starting materials or key intermediates in these synthetic routes. While specific, documented total syntheses of natural products using this compound as a starting precursor are not prominently featured in available literature, its structural characteristics make it a plausible candidate for such endeavors. The aldehyde functional group is readily transformable, and the branched methyl group introduces a specific structural motif and chirality (if resolved) that could be essential for constructing complex, bioactive molecules and their analogues. beilstein-journals.org The general strategy involves using such building blocks to assemble larger, more complex structures piece by piece. acs.orgsigmaaldrich.com

Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, is critical in the pharmaceutical and fine chemical industries. york.ac.uk A key strategy in this field is the use of chiral auxiliaries—enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. york.ac.uksigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recycled. sigmaaldrich.com

Given that this compound possesses a chiral center, it or its derivatives (such as the corresponding alcohol, 2-methyldodecanol) could theoretically be developed into chiral auxiliaries or ligands for metal-catalyzed asymmetric reactions. sfu.casfu.ca Although direct application of this compound for this purpose is not widely documented, the synthesis of chiral ligands from readily available chiral molecules is a common approach in the field. sfu.ca The development of such ligands is crucial for advancing asymmetric transformations like hydrogenations, epoxidations, and alkyl additions.

Precursors in Natural Product Synthesis and Analogues

Role in Thermomorphic Solvent Systems for Homogeneous Catalyst Recovery

One of the significant challenges in homogeneous catalysis is the separation and recovery of the expensive catalyst from the reaction products. researchgate.netmpg.de Thermomorphic solvent systems (TMS) offer an elegant solution to this problem. mpg.de These systems consist of a mixture of solvents with different polarities that are miscible at a higher reaction temperature, forming a single homogeneous phase, but separate into two distinct liquid phases upon cooling. mpg.de

In the context of the hydroformylation of long-chain alkenes like 1-dodecene (B91753), this compound emerges as a byproduct in a process utilizing a TMS for catalyst recycling. researchgate.netacs.org The reaction is typically catalyzed by a rhodium complex dissolved in the TMS, which might consist of a polar solvent like N,N-dimethylformamide (DMF) and a nonpolar solvent such as decane. researchgate.netmpg.de

During Reaction: At elevated temperatures (e.g., 95-115°C), the solvents, reactants (1-dodecene, CO, H₂), and the catalyst form a single, homogeneous phase, which is necessary to avoid mass transfer limitations and ensure efficient catalysis. researchgate.netmpg.de

After Reaction: The mixture is cooled, causing a phase separation. mpg.dempg.de The expensive rhodium catalyst, due to its polarity, is preferentially retained in the polar DMF phase, which can then be separated and recycled. researchgate.netacs.org The less polar products, primarily the linear n-tridecanal and the branched isomer this compound, along with the nonpolar solvent (decane) and unreacted alkene, form the second phase. mpg.deacs.org

The presence of this compound is therefore an integral part of the product stream in these advanced, sustainable process designs aimed at efficient catalyst recovery. mpg.de

Table 1: Components in a Typical Thermomorphic Solvent System for 1-Dodecene Hydroformylation
ComponentTypeRole / Location after Phase SeparationReference
1-DodeceneReactantNon-polar phase (unreacted) acs.org
n-TridecanalLinear ProductNon-polar phase mpg.de
This compoundBranched ByproductNon-polar phase mpg.deacs.org
DecaneNon-polar SolventNon-polar phase researchgate.net
N,N-dimethylformamide (DMF)Polar SolventPolar phase researchgate.net
Rhodium-Biphephos ComplexHomogeneous CatalystPolar phase (for recycling) mpg.de

Optimization of Industrial Chemical Processes Involving Branched Aldehyde Production and Separation

In the industrial hydroformylation of linear alpha-olefins, the primary goal is often the production of the linear aldehyde, as it typically has more valuable applications. The formation of branched aldehydes, such as this compound from the hydroformylation of 1-undecene (B165158) or 1-dodecene, is a competing side reaction. google.comaidic.it Consequently, process optimization focuses heavily on controlling the reaction selectivity and efficiently separating the isomers.

The ratio of the linear aldehyde (n-aldehyde) to the branched aldehyde (iso-aldehyde) is known as the n/iso ratio, a key performance indicator for the process. aidic.it Research shows that this ratio can be influenced by several factors:

Temperature: Lower reaction temperatures generally favor the formation of the linear aldehyde. For instance, in the cobalt-catalyzed hydroformylation of a dodecene-containing feed, decreasing the temperature from 150°C to 130°C improved the selectivity towards the linear n-tridecanal over this compound. google.com

Catalyst System: The choice of the metal and, crucially, the phosphine (B1218219) or phosphite (B83602) ligand has a profound impact on the n/iso ratio. aidic.it Different ligands can yield significantly different selectivities; for example, rhodium-catalyzed hydroformylation of 1-dodecene has shown n/iso ratios as high as 94/6 with certain ligands. aidic.it

Table 2: Effect of Temperature on Product Selectivity in Hydroformylation
Reaction TemperatureKey ObservationReference
150°CLower selectivity for linear aldehyde; increased formation of byproduct dimers and alcohols. google.com
130°CPreferable for selective production of aldehydes with a higher n/iso ratio. google.com

Following the reaction, the separation of this compound from the desired linear product is a critical downstream processing step. google.com Due to their different boiling points, fractional distillation is an effective method for this separation. mpg.degoogle.com In process flowsheets, a dedicated "isomer column" is often included where the more volatile this compound is removed as the distillate (light key), while the higher-boiling n-tridecanal is collected as the bottoms product (heavy key). mpg.de The efficient separation is vital for achieving the high purity required for the final product. acs.org

Environmental Fate and Transformation Studies of 2 Methyldodecanal

Environmental Transport and Distribution Modeling of Organic Chemicals

Predicting how a chemical will move and distribute itself among different environmental compartments (air, water, soil, sediment, biota) is essential for exposure assessment. Multimedia environmental models, particularly fugacity models, are widely used for this purpose for organic chemicals. ulisboa.ptsetac.orgenvchemgroup.com

Fugacity, a concept analogous to partial pressure, describes a chemical's "escaping tendency" from a phase. envchemgroup.com Fugacity models (Levels I, II, and III) use the physicochemical properties of a substance to predict its partitioning and fate in a defined "unit world" environment. setac.orgtrentu.ca

Key input parameters for fugacity models include: trentu.ca

Molecular mass

Water solubility

Vapor pressure

Octanol-water partition coefficient (log Kₒw)

Reaction half-lives in each medium (air, water, soil, sediment)

For 2-methyldodecanal, some of these properties are known. It is a liquid that is insoluble in water but soluble in organic solvents. ontosight.ai Its long alkyl chain and methyl branch suggest it is hydrophobic with a likely high log Kₒw and low water solubility. Its vapor pressure is expected to be low, but it may still be subject to atmospheric transport.

Quantitative Structure-Activity Relationship (QSAR) models can also be employed to estimate these physicochemical properties when experimental data are lacking, and to predict environmental fate parameters like biodegradation rates and bioconcentration factors. europa.eumdpi.comresearchgate.net For aldehydes, global interspecies QSAR models have been developed to predict acute aquatic toxicity based on properties like log Kₒw. researchgate.net

Given its expected properties (low water solubility, high log Kₒw), fugacity modeling would likely predict that this compound would preferentially partition into soil, sediment, and biota rather than remaining in the water column. Its potential for volatilization from soil and water surfaces would be governed by its Henry's Law constant, which can be calculated from its vapor pressure and water solubility.

Persistence and Bioavailability Assessments in Aquatic and Terrestrial Ecosystems

Persistence: The persistence of a chemical is its ability to remain in the environment without being degraded. It is often expressed as a half-life (the time it takes for half of the initial amount to disappear). The biodegradation data showing 65.4% removal in 21 days suggests that this compound is not highly persistent in biologically active environments like activated sludge. oxea-chemicals.com In soil, persistence is influenced by factors such as microbial activity, temperature, moisture, and the soil's organic matter content. nih.govfrontiersin.org Chemicals with high sorption coefficients (Koc), which is expected for this compound due to its hydrophobicity, tend to bind strongly to soil and sediment, which can reduce their degradation rate but also limit their mobility. echemi.com

Bioavailability: Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by living organisms. While a chemical may be present, it is not necessarily bioavailable. Strong sorption to soil and sediment particles can significantly reduce the bioavailability of hydrophobic organic compounds to aquatic and soil-dwelling organisms. Although this compound is expected to accumulate in these compartments, its actual uptake by organisms might be limited.

Bioaccumulation: This is the process by which a chemical is taken up by an organism from the environment, resulting in a concentration in the organism that is higher than in the surrounding medium. The potential for bioaccumulation is often estimated using the bioconcentration factor (BCF), which relates the concentration of a chemical in an organism to its concentration in the water. For hydrophobic compounds, BCF is often correlated with the log Kₒw. While a high log Kₒw for this compound would suggest a potential for bioaccumulation, metabolic transformation within the organism can significantly reduce this potential. industrialchemicals.gov.au As discussed, aldehyde dehydrogenases and reductases are capable of metabolizing long-chain aldehydes, which would facilitate their excretion and lower the actual bioaccumulation compared to what might be predicted from partitioning properties alone. wikipedia.orgnih.gov

Future Research Directions and Challenges in 2 Methyldodecanal Chemistry

Development of Novel and Sustainable Synthetic Routes for Enantiopure 2-Methyldodecanal

The synthesis of this compound, particularly in its enantiomerically pure forms, remains a key area of research. Current methods often rely on the hydroformylation of long-chain alkenes like 1-dodecene (B91753). researchgate.netaidic.it While effective, these processes face challenges in achieving high selectivity for the branched isomer over the linear product (tridecanal) and in controlling stereochemistry.

A significant advancement has been the use of asymmetric hydroformylation (AHF). For instance, employing a Rhodium catalyst with a (R,R)-Ph-BPE ligand allows for the synthesis of (S)-2-methyldodecanal from 1-dodecene in a single catalytic step. nih.gov This method represents a substantial improvement over multi-step syntheses. nih.gov Another family of ligands, hybrid phosphine-phosphorodiamidites (BettiPhos), has also shown exceptional regioselectivity and high enantioselectivity in the asymmetric hydroformylation of vinyl esters, a reaction class relevant to aldehyde synthesis. acs.org

Future research will likely focus on:

Novel Catalyst-Ligand Systems: The design of new, highly efficient, and selective catalysts is paramount. This includes exploring non-precious metal catalysts to replace expensive metals like rhodium, contributing to sustainability. uni-halle.dempg.de Research into ligands that can provide even greater control over regio- and enantioselectivity at milder reaction conditions is a critical pursuit. nih.govacs.org

Green and Sustainable Routes: Developing synthetic pathways that utilize renewable feedstocks, employ greener solvents, and minimize waste is a major challenge. researchgate.net This could involve biocatalytic routes using enzymes or engineered microorganisms, or electrochemical methods that avoid harsh reagents. researchgate.net Routes starting from commercially available, simple molecules like diols are also being explored to create more efficient synthetic strategies. researchgate.net

Stereospecific Desulfurization: Reductive desulfurization techniques offer another avenue for synthesis, where sulfur-containing intermediates can be used to construct complex molecules before the sulfur is cleanly removed, potentially allowing for high stereochemical control. researchgate.net

Deeper Understanding of Biological Interactions and Signaling Pathways

This compound and structurally related methylated aldehydes have been identified as crucial semiochemicals, particularly as insect pheromones. For example, 10-methyldodecanal (B150343) is a component of the aggregation-sex pheromone for several species of South American cerambycid beetles. researchgate.netmdpi.com The specific blend of 10-methyldodecanal with its homolog 11-methyltridecanal can create species-specific communication channels, highlighting the subtlety of these biological interactions. mdpi.com

Despite these findings, a deep mechanistic understanding of how these molecules interact with olfactory receptors (ORs) and trigger downstream signaling cascades is often lacking. Research shows that a single odorant can activate multiple ORs, and each receptor can interact with various molecules, creating a complex combinatorial code for odor perception. google.com

Future challenges and research directions include:

Receptor Deorphanization: Identifying the specific olfactory receptors that bind to this compound and its isomers in relevant species. This can be achieved using cultured cell lines that overexpress specific OR genes, whose activity is then monitored upon exposure to the aldehyde. google.com

Mapping Signaling Cascades: Elucidating the complete signaling pathway following receptor activation. This involves studying the roles of G-proteins, second messengers like cAMP, and downstream effectors such as protein kinases (e.g., Protein Kinase C) and transcription factors. google.comnih.gov Understanding these pathways could provide insights into how a chemical signal is translated into a behavioral response.

Structure-Activity Relationship Studies: Systematically synthesizing and testing analogues of this compound to understand how structural modifications (e.g., chain length, position of the methyl group, stereochemistry) affect binding affinity and biological activity. This knowledge is crucial for designing more potent and selective attractants or disruptants for pest management. researchgate.net

Advanced Process Integration and Intensification for Efficient Production and Separation

The industrial-scale production of this compound via hydroformylation of 1-dodecene is a complex process involving multiphase systems and expensive catalysts. mpg.deuni-halle.de A primary challenge is the efficient separation and recycling of the homogeneous catalyst (often rhodium-based) to ensure economic viability. uni-halle.dempg.de

Significant research has focused on using thermomorphic solvent systems (TMS), such as a mixture of dimethylformamide (DMF) and n-decane. researchgate.netmpg.de In such systems, the reaction occurs in a single homogeneous phase at a higher temperature, while cooling induces phase separation, allowing the catalyst to be recovered in the polar phase. uni-halle.dempg.de However, catalyst leaching into the nonpolar product phase remains a critical issue. researchgate.netmpg.de

Future research should focus on:

Enhanced Catalyst Recovery: Developing improved separation techniques to minimize catalyst loss. This includes the optimization of solvent compositions in TMS and the design of novel extraction cascades to improve recovery from the product stream. uni-halle.dempg.de Organic solvent nanofiltration (OSN) is another promising technique being investigated for recovering homogeneous catalysts from product mixtures. aidic.itresearchgate.net

Process Intensification: Designing integrated and intensified reactor and separation units. This involves moving from conventional batch or semi-batch reactors to continuous flow systems, such as a plug flow reactor followed by a continuously stirred-tank reactor (CSTR), which can improve selectivity and conversion. mpg.de The goal is to develop a continuous process with efficient catalyst recycling. aidic.it

Isomer Separation: The hydroformylation of 1-dodecene produces both the desired branched aldehyde (this compound) and the linear isomer (tridecanal). aidic.itmpg.de Developing efficient and economical techniques to separate these isomers is crucial. Distillation is a potential method, but can be complicated by the thermal instability of the aldehydes. mpg.degoogle.com Alternative methods like supercritical fluid extraction could offer a solution for separating thermally sensitive isomers. google.com

Bridging Theoretical and Experimental Approaches for Comprehensive Mechanistic Understanding

A comprehensive understanding of the reaction kinetics, thermodynamics, and transport phenomena governing the synthesis of this compound is essential for rational process design and optimization. Bridging the gap between theoretical modeling and experimental validation is a key challenge.

In the context of hydroformylation in thermomorphic solvent systems, thermodynamic models like the modified UNIFAC (Dortmund) method have been used to predict the liquid-liquid equilibrium (LLE) behavior, which is critical for designing the separation stage. mpg.dempg.deacs.org However, these models can have inaccuracies and often need to be refined with experimental data. acs.org Similarly, robust reaction kinetic models are required, which are developed by fitting parameters to data from extensive batch and semi-batch experiments under various conditions. uni-halle.dempg.de

Future research efforts will be directed towards:

Advanced Predictive Models: Developing more accurate thermodynamic and kinetic models. This may involve using quantum chemical calculations to understand reaction mechanisms at a molecular level and incorporating this knowledge into larger-scale process models. arxiv.org For instance, better models are needed to predict how solvent composition affects not only phase separation but also reaction kinetics and catalyst leaching. acs.org

Dynamic Optimization and Control: Using sophisticated modeling tools for dynamic optimization and flux profile analysis to design optimal reactor networks and operating policies (e.g., temperature and dosing profiles). mpg.deuni-halle.de These theoretical designs must then be validated in mini-plant scale experiments to prove their real-world applicability. mpg.de

Integrated Modeling Frameworks: Creating integrated, data-driven, and mechanistic modeling approaches that combine experimental data with fundamental physical and chemical principles. acs.org Such hybrid models can accelerate the design of materials and processes, leading to more efficient and robust production of this compound.

Q & A

Q. How to critically assess conflicting bioactivity reports for this compound derivatives?

  • Methodological Answer : Perform systematic meta-analysis using PRISMA guidelines. Scrutinize assay conditions (e.g., cell lines, exposure times) and compound purity (via orthogonal methods). Replicate key studies under standardized protocols and apply Hill coefficients to compare dose-response curves .

Data Presentation & Publication Guidelines

Q. What are best practices for presenting spectroscopic data of this compound in manuscripts?

  • Methodological Answer : Include raw data (e.g., NMR FID files) as supplementary material. Annotate spectra with peak assignments (δ, multiplicity, J-values) and reference to IUPAC standards. For GC-MS, provide total ion chromatograms and library match scores (≥90%). Avoid overloading figures; use insets for zoomed regions .

Q. How to structure a discussion section addressing this compound’s unexpected reactivity?

  • Methodological Answer : Frame findings against prior literature, highlighting novel mechanisms (e.g., radical intermediates). Use Schematron diagrams to propose pathways. Address limitations (e.g., lack of in vivo data) and suggest future work (e.g., isotopic labeling). Maintain brevity, citing ≤4 key references per argument .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyldodecanal
Reactant of Route 2
Reactant of Route 2
2-Methyldodecanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.